3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
CAS No.:
Cat. No.: VC14657009
Molecular Formula: C12H8F3N3O4
Molecular Weight: 315.20 g/mol
* For research use only. Not for human or veterinary use.
![3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid -](/images/structure/VC14657009.png)
Specification
Molecular Formula | C12H8F3N3O4 |
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Molecular Weight | 315.20 g/mol |
IUPAC Name | 3-[[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Standard InChI | InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5H2,(H,19,20) |
Standard InChI Key | QLPYRINEACCJCJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Reactivity
The compound’s structure features a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with a nitro (-NO₂) group. A methylene bridge (-CH₂-) connects this heterocycle to the para position of a benzoic acid moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electrophilic reactivity, enabling participation in substitution and reduction reactions .
Key reactive sites include:
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Benzoic acid carboxyl group: Participates in esterification, amidation, and salt formation.
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Pyrazole ring nitrogen atoms: Act as hydrogen bond acceptors, influencing interactions with biological targets.
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Nitro group: Undergoes reduction to amine derivatives under catalytic hydrogenation or via reducing agents like lithium aluminum hydride .
Synthesis Methodologies
Reductive Amination and Coupling Reactions
A widely reported synthesis route involves reductive amination of a pyrazole aldehyde intermediate with substituted anilines. For example, P1 (1,3-bis-benzoic acid-derived pyrazole aldehyde) reacts with amines under microwave-assisted conditions using Hantzsch ester as a reducing agent, yielding derivatives with antimicrobial activity . This method favors electron-withdrawing substituents on the aniline moiety, which enhance reaction efficiency .
Multistep Functionalization
An alternative approach from SagePub research involves:
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Oxidation of a methyl group on a celecoxib-like scaffold to form 4-[1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.
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Esterification to generate methyl 4-[1-(4-aminosulfonyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate.
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Hydrazinolysis followed by condensation with aldehydes to produce hydrazone derivatives .
Table 1: Representative Synthetic Yields and Melting Points
Compound | R Group | Yield (%) | Melting Point (°C) |
---|---|---|---|
5a | Phenyl | 82.9 | 234 |
5b | 4-Chlorophenyl | 95.7 | 238 |
5c | 2,4-Dichlorophenyl | 86.7 | 198 |
Data adapted from SagePub synthesis protocols . |
Biological Activities
Antimicrobial Properties
Trifluoromethyl-substituted pyrazoles exhibit potent activity against Gram-positive bacteria. In a 2021 PMC study, derivatives of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus, with low cytotoxicity in human cell lines . Activity correlates with lipophilic substituents (e.g., -Cl, -F) on the aniline ring, which improve membrane penetration .
Anti-Inflammatory Effects
In a carrageenan-induced rat paw edema model, hydrazone derivatives of the compound showed 65–78% inhibition of inflammation at 50 mg/kg doses, comparable to celecoxib . The mechanism involves cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis .
Table 2: Anti-Inflammatory Activity of Select Derivatives
Compound | % Inhibition (24 h) | ED₅₀ (mg/kg) |
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5a | 72.4 | 28.1 |
5b | 78.1 | 22.5 |
5c | 65.8 | 34.7 |
Data sourced from SagePub anti-inflammatory assays . |
Applications in Drug Development
Antibacterial Agents
The compound’s efficacy against drug-resistant Gram-positive pathogens highlights its potential as a scaffold for novel antibiotics. Structural optimization, such as introducing sulfonamide groups, enhances target binding to bacterial dihydrofolate reductase .
COX-2 Inhibitors
Hydrazone derivatives demonstrate selective COX-2 inhibition, offering a template for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity .
Recent Research Advancements
Mechanistic Insights
Recent studies elucidate the role of the trifluoromethyl group in stabilizing ligand-receptor interactions through hydrophobic and electrostatic effects. Molecular docking simulations reveal binding affinities of -9.2 kcal/mol for bacterial enzyme targets .
Toxicity Profiling
In vitro assays using human hepatocytes indicate an IC₅₀ > 100 µM for the parent compound, suggesting a favorable safety profile for therapeutic use .
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